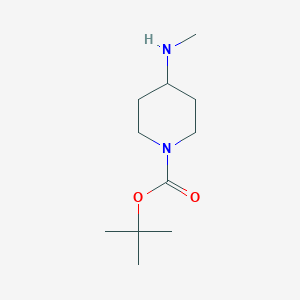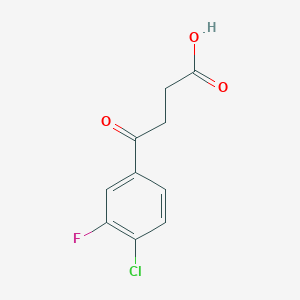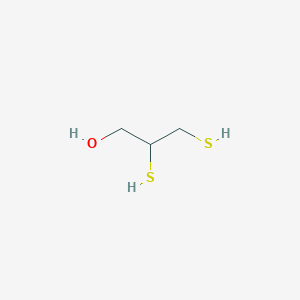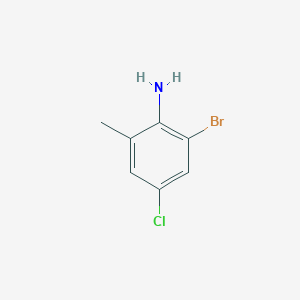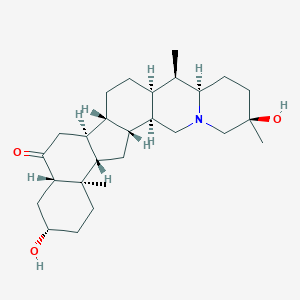
Taipaienine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taipaienine is a naturally occurring alkaloid found in a variety of plant species, including Corydalis yanhusuo and Fumaria officinalis. This compound has gained significant attention in recent years due to its potential therapeutic applications. Taipaienine has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of Taipaienine is complex and not fully understood. However, it is believed to act on several different pathways in the body. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Taipaienine has been found to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, Taipaienine has been found to possess neuroprotective properties. It has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS). Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Taipaienine in lab experiments is its natural origin. Taipaienine is found in a variety of plant species, making it easy to obtain. Additionally, Taipaienine has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of using Taipaienine in lab experiments is its complex synthesis process. Additionally, the effects of Taipaienine can vary depending on the species of plant it is extracted from, making it difficult to standardize experiments.
Zukünftige Richtungen
There are several future directions for research on Taipaienine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Taipaienine has been found to possess neuroprotective properties, making it a potential treatment for these conditions. Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer. Finally, research on the synthesis of Taipaienine is ongoing, with the goal of developing a more efficient and cost-effective method of production.
Conclusion:
In conclusion, Taipaienine is a naturally occurring alkaloid with a wide range of biological activities. Its potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects, make it a promising compound for future research. While the synthesis of Taipaienine is complex, ongoing research is focused on developing a more efficient and cost-effective method of production. Overall, Taipaienine has the potential to be a valuable tool in the development of new treatments for a variety of medical conditions.
Wissenschaftliche Forschungsanwendungen
Taipaienine has been the subject of numerous scientific studies in recent years. One of the most promising areas of research is its potential as an analgesic. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to possess anti-inflammatory properties, making it a potential treatment for conditions such as arthritis.
Eigenschaften
CAS-Nummer |
151183-22-1 |
|---|---|
Produktname |
Taipaienine |
Molekularformel |
C27H43NO3 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(1R,2S,6R,9R,10R,11R,14S,15S,18S,20S,23R,24S)-6,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-17-4-5-18-19(21(17)13-28-14-26(2,31)8-7-24(15)28)11-22-20(18)12-25(30)23-10-16(29)6-9-27(22,23)3/h15-24,29,31H,4-14H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,23-,24-,26-,27-/m1/s1 |
InChI-Schlüssel |
XQSVIMODVULFBY-JPMWHBNYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC[C@@H]3[C@H]([C@@H]2CN4[C@@H]1CC[C@@](C4)(C)O)C[C@H]5[C@H]3CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C |
SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
Kanonische SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
Synonyme |
taipaienine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



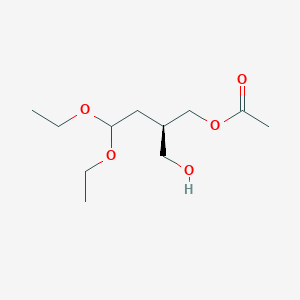
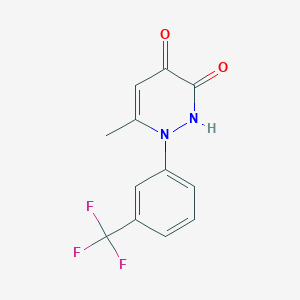
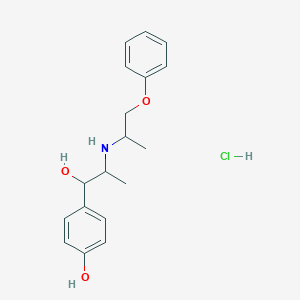




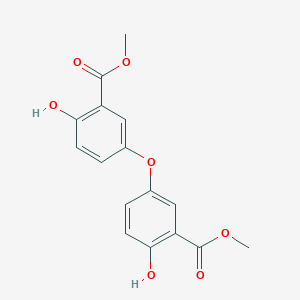
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
